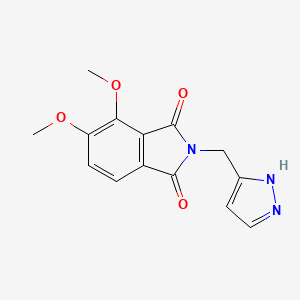

![molecular formula C13H21NO2 B2400470 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL CAS No. 80662-80-2](/img/structure/B2400470.png)

3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL” is an organic compound. It is a derivative of benzene, which is an aromatic compound . The compound contains a benzyl group, a hydroxypropyl group, and an amino group attached to a propan-1-ol backbone .

Synthesis Analysis

The synthesis of such a compound could involve several steps, including the formation of the benzyl group, the addition of the hydroxypropyl group, and the introduction of the amino group . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be a potential method for the synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The benzyl group is formed by adding a CH2 group to the phenyl group . The hydroxypropyl group is an ether of cellulose in which some of the hydroxyl groups in the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups .Chemical Reactions Analysis

The compound could undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position, where the benzyl group is attached to the aromatic ring, is particularly reactive . Benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides .Mechanism of Action

The mechanism of action of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to modulate the activity of certain receptors such as the N-methyl-D-aspartate (NMDA) receptor.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to inhibit the growth of various cancer cell lines. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL in lab experiments is its high yield of synthesis. Additionally, this compound has been shown to have low toxicity, making it suitable for use in cell culture experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL. One of the future directions is to explore its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties may lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL involves the reaction of benzylamine and 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the product is obtained in high yield. Other methods of synthesis include the reaction of benzylamine with 3-bromopropan-1-ol or the reduction of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-one using sodium borohydride.

Scientific Research Applications

3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used as a chiral auxiliary in asymmetric synthesis. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name |

1-[benzyl(3-hydroxypropyl)amino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-12(16)10-14(8-5-9-15)11-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLLAWPNFHRHKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CCCO)CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

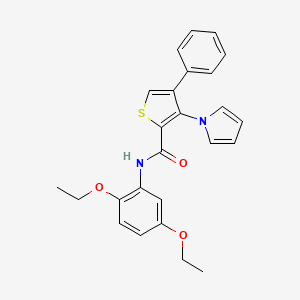

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)

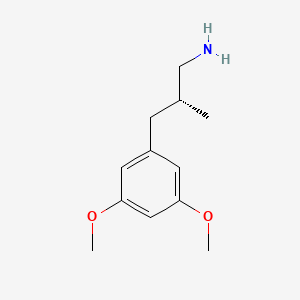

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2400395.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)

![Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2400399.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)

![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)